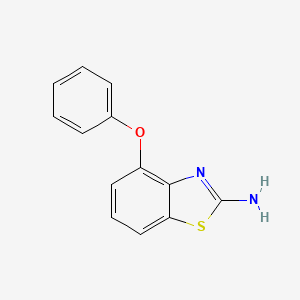![molecular formula C22H29N3O4 B2446701 1-(2-Methoxyphenyl)-4-[2-(2,3-Dimethoxybenzoyl)aminoethyl]piperazin CAS No. 91616-88-5](/img/structure/B2446701.png)
1-(2-Methoxyphenyl)-4-[2-(2,3-Dimethoxybenzoyl)aminoethyl]piperazin
Übersicht
Beschreibung
This compound is a piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, primarily through their amine groups. They can act as bases, forming salts with acids, and can also undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents attached to the piperazine ring. Piperazines are generally soluble in water due to their polar nature .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Arzneimittelentwicklung
- Antikrebs-Eigenschaften: Untersuchungen deuten darauf hin, dass diese Verbindung potenzielle Antikrebseigenschaften aufweist. Sie könnte das Wachstum und die Proliferation von Krebszellen beeinträchtigen, was sie zu einem Kandidaten für weitere Untersuchungen als Antitumormittel macht .
- Targeting von GPCRs: Als Piperazinderivat könnte es mit G-Protein-gekoppelten Rezeptoren (GPCRs) interagieren. Diese Rezeptoren spielen eine entscheidende Rolle bei der Zellsignalisierung und sind vielversprechende pharmazeutische Zielstrukturen .
Organische Synthese
- Baustein: Forscher verwenden diese Verbindung als Baustein in der organischen Synthese. Ihre einzigartige Struktur ermöglicht die Herstellung komplexerer Moleküle .
Materialwissenschaften
- Dotiermittel: In der Materialwissenschaft fungiert 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-iumiodid (o-MeO-DMBI-I), ein Derivat dieser Verbindung, als starkes n-Typ-Dotiermittel für Fulleren C60. Es verbessert die Leitfähigkeit dünner Filme, was es für Halbleiteranwendungen nützlich macht .
Chemische Biologie
- Protein-Protein-Interaktionen: Forscher untersuchen sein Potenzial, Protein-Protein-Interaktionen zu modulieren. Das Verständnis dieser Interaktionen ist entscheidend für die Arzneimittelforschung und therapeutische Interventionen .
Neuropharmakologie
- Serotoninrezeptoren: Aufgrund seiner strukturellen Ähnlichkeit mit Serotonin könnte diese Verbindung mit Serotoninrezeptoren interagieren. Die Untersuchung ihrer Auswirkungen auf diese Rezeptoren könnte Erkenntnisse in der Neuropharmakologie liefern .
Biochemische Assays
- Enzymhemmungstudien: Forscher verwenden sie in biochemischen Assays, um die Enzymhemmung zu untersuchen. Ihre Interaktionen mit Enzymen können die Arzneimittelentwicklung und -gestaltung beeinflussen .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-dimethoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-27-19-9-5-4-8-18(19)25-15-13-24(14-16-25)12-11-23-22(26)17-7-6-10-20(28-2)21(17)29-3/h4-10H,11-16H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIYIAMCUKJMLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


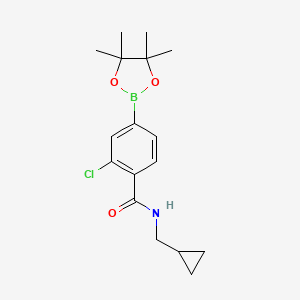
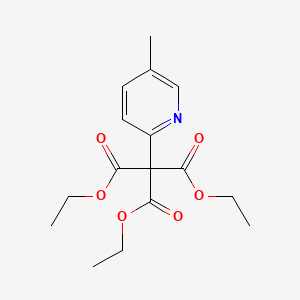
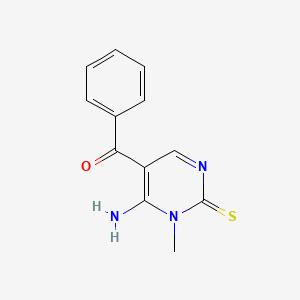

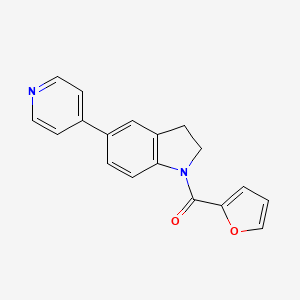
![N-(2,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide](/img/structure/B2446630.png)
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride](/img/structure/B2446631.png)
![3-methoxy-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2446633.png)

![6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-(3-methoxypropyl)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2446635.png)
![4-(4-Benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2446637.png)

